![molecular formula C26H27N5O B2749796 N-[2-(1H-吲哚-3-基)乙基]-1-(6-苯基吡啶并[3,2-c]嘧啶-3-基)哌啶-3-甲酰胺 CAS No. 1203126-64-0](/img/structure/B2749796.png)

N-[2-(1H-吲哚-3-基)乙基]-1-(6-苯基吡啶并[3,2-c]嘧啶-3-基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

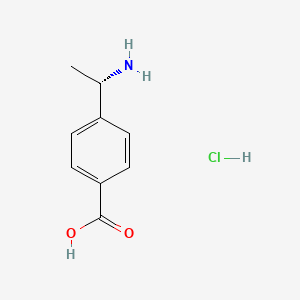

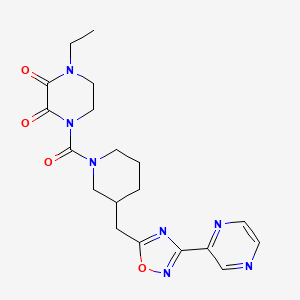

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H27N5O and its molecular weight is 425.536. The purity is usually 95%.

BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-羟色胺 5-HT1A 受体的 PET 放射性配体

与“N-[2-(1H-吲哚-3-基)乙基]-1-(6-苯基吡啶嗪-3-基)哌啶-3-甲酰胺”在结构上相关的化合物已被探索其作为靶向血清素 5-HT1A 受体的 PET 放射性配体的潜力。这些放射性配体为 5-HT1A 受体的体内定量提供了一条有希望的途径,这对于理解和治疗神经精神疾病至关重要。该研究重点介绍了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-甲酰胺的合成,展示了高脑摄取率、缓慢的脑清除率和稳定性,使其成为 PET 成像的合适候选者 (García et al., 2014)。

三唑酮衍生物的抗菌活性

另一个应用领域涉及 1,2,4-三唑-3-酮衍生物的合成和抗菌活性评估。这些化合物衍生于与“N-[2-(1H-吲哚-3-基)乙基]-1-(6-苯基吡啶嗪-3-基)哌啶-3-甲酰胺”类似的结构修饰和反应,与标准抗生素相比,已显示出对各种微生物的良好活性。这项研究强调了这些化合物在开发新型抗菌剂中的潜力 (Fandaklı et al., 2012)。

可溶环氧合酶抑制剂

高通量筛选发现 1-(1,3,5-三嗪-基)哌啶-4-甲酰胺可溶环氧合酶抑制剂代表了另一个重要的应用。这些抑制剂在生理过程的调节中起着至关重要的作用,并且在治疗与环氧合酶失调相关的疾病方面具有治疗潜力。该研究确定了对高效性和选择性至关重要的关键官能团,为疾病模型的工具化合物开发做出了贡献 (Thalji et al., 2013)。

抗乙酰胆碱酯酶活性

对 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的研究揭示了其潜在的抗乙酰胆碱酯酶 (anti-AChE) 活性。该活性对于开发抗痴呆剂至关重要,因为 AChE 抑制剂用于增加大脑中的乙酰胆碱水平,从而改善阿尔茨海默病患者的认知功能。化合物优化表明苯甲酰胺上的特定取代基显着增强了活性,为设计更有效的抗 AChE 剂提供了见解 (Sugimoto et al., 1990)。

抗精神病药剂开发

某些哌啶衍生物的杂环类似物已被制备并评估为潜在的抗精神病药剂。评估了这些化合物与多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体的结合,以及它们在动物模型中拮抗特定行为的体内能力。优化这些化合物的研究工作有助于开发具有减少副作用的新型抗精神病药物 (Norman et al., 1996)。

作用机制

Target of Action

It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation, sleep, and cognition. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.

Mode of Action

The mode of action of this compound is likely a combination of the actions of its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, on the other hand, is involved in the regulation and modulation of multiple processes within the central nervous system .

Biochemical Pathways

The compound likely affects the biochemical pathways of its precursors. Naproxen inhibits the conversion of arachidonic acid to prostaglandin G, the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses, including inflammation and pain. Tryptamine derivatives are involved in various processes within the central nervous system, such as sleep, cognition, memory, and temperature regulation .

Result of Action

The molecular and cellular effects of this compound’s action are likely a combination of the effects of its precursors. Naproxen’s anti-inflammatory action could result in reduced inflammation and pain, while tryptamine’s involvement in neurotransmission could affect mood, sleep, and cognition .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O/c32-26(27-15-14-20-17-28-24-11-5-4-10-22(20)24)21-9-6-16-31(18-21)25-13-12-23(29-30-25)19-7-2-1-3-8-19/h1-5,7-8,10-13,17,21,28H,6,9,14-16,18H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLBTYXRCZFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)

![1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2749718.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)

![6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749734.png)